Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

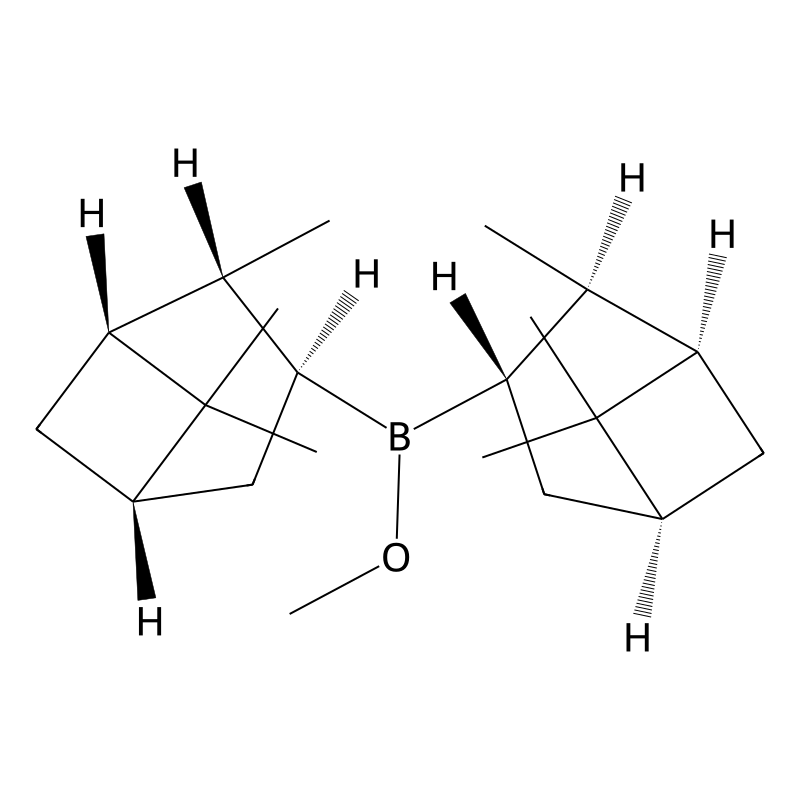

Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester is a boron-containing organic compound characterized by its unique bicyclic structure. It has the molecular formula and a molecular weight of approximately 316.34 g/mol . The compound features two 2,6,6-trimethylbicyclo[3.1.1]heptane moieties linked to a borinic acid functional group, which is esterified with a methyl group. This structural arrangement imparts distinctive chemical properties to the compound, making it of interest in various chemical and biological applications.

- Nucleophilic Substitution Reactions: The boron atom can act as an electrophile, allowing nucleophiles to attack and displace the methyl ester group.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis.

- Reactions with Alcohols: The borinic acid moiety can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Research into the biological activity of borinic acid derivatives suggests potential antimicrobial properties. Compounds similar to borinic acid have been shown to exhibit activity against various bacterial strains and fungi, making them candidates for pharmaceutical applications . Specific studies highlight their efficacy in inhibiting bacterial growth, which could lead to new treatments for infections resistant to conventional antibiotics.

The synthesis of borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester typically involves:

- Formation of Bicyclic Boronic Acid: Starting from commercially available bicyclic compounds, the incorporation of boron can be achieved through reactions with boron reagents such as trimethyl borate.

- Esterification: The resulting boronic acid is then esterified with methanol under acidic conditions to yield the final product.

- Purification: Techniques such as recrystallization or chromatography are employed to purify the synthesized compound.

Borinic acid derivatives have several applications:

- Organic Synthesis: They serve as valuable intermediates in organic synthesis due to their ability to form carbon-boron bonds.

- Pharmaceutical Development: Their potential antimicrobial properties make them candidates for developing new antibiotics and antifungal agents.

- Catalysis: These compounds can be used as catalysts or catalyst precursors in various

Interaction studies focusing on borinic acids have revealed their potential in forming complexes with biomolecules. For instance:

- Protein Binding: Borinic acids can interact with amino acids and proteins through non-covalent interactions, influencing biological pathways.

- Inhibition Studies: Research has shown that these compounds can inhibit specific enzymes crucial for bacterial survival, providing insight into their mechanism of action as antimicrobial agents.

Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester shares similarities with other boron-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Boronic Acid | Simple structure with one boron atom | Basic building block for many derivatives |

| (+)-B-methoxydiisopinocampheylborane | Contains two isopinocampheyl groups | Used extensively in asymmetric synthesis |

| Borinic Acid Derivatives | Varying alkyl or aryl groups attached | Diverse reactivity based on substituents |

Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester stands out due to its complex bicyclic structure and dual functionality as both a boron source and an ester moiety.